
6-(Furan-2-yl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Furan-2-yl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiviral Properties
Research indicates that 6-(Furan-2-yl)-2-methylpyrimidin-4-amine exhibits promising antimicrobial and antiviral activities. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action involves interaction with specific molecular targets, modulating enzyme activity crucial for microbial survival.
Anticancer Potential
The compound has also been explored for its anticancer properties. It has been found to inhibit tumor cell proliferation through mechanisms that may involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, some derivatives have shown effectiveness against specific cancer cell lines in vitro, indicating potential for further development as therapeutic agents.
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial efficacy of synthesized compounds similar to this compound demonstrated significant inhibition against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. The binding interactions were analyzed through molecular docking studies, revealing stable complexes that suggest effective inhibition mechanisms .
- Antiviral Research : In another investigation focusing on inhibitors of SARS-CoV-2 main protease (Mpro), compounds structurally related to this compound were identified as potential candidates for drug development. These compounds exhibited low IC50 values, indicating strong inhibitory effects against viral replication .
- HIV Inhibition : A series of pyrimidine derivatives were evaluated for their activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds incorporating similar structural features showed enhanced potency against resistant strains of HIV, highlighting the versatility of the pyrimidine scaffold in antiviral drug design .
Industrial Applications
Beyond biological applications, this compound is being investigated for its utility in materials science and catalysis. Its ability to act as a building block for more complex heterocyclic compounds makes it valuable in the development of new materials with tailored properties.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 6-(furan-2-yl)-2-methylpyrimidin-4-amine?
Synthesis typically involves multi-step reactions starting with pyrimidine intermediates. Key steps include nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the furan-2-yl group. For example, reacting halogenated pyrimidines with furan-based boronic acids under palladium catalysis. Purification methods like recrystallization or column chromatography ensure high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
1H/13C NMR confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) verifies molecular mass. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). UV-Vis spectroscopy assesses conjugation effects from the furan ring .
Q. How are common synthetic challenges, such as low yields or impurities, addressed?
Competing side reactions (e.g., over-substitution) are minimized by optimizing reaction temperature, stoichiometry, and solvent polarity. Catalytic systems (e.g., Pd(PPh₃)₄ for cross-couplings) improve efficiency. Impurities are removed via gradient elution in HPLC or fractional crystallization .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction with SHELX software determines bond lengths, angles, and stereochemistry. For example, studies on analogous pyrimidines resolved tautomerism by analyzing electron density maps and refining R-factors (<0.05). This method confirms the furan ring’s orientation and substituent regiochemistry .
Q. What role does the furan-2-yl group play in modulating electronic properties and biological activity?
The electron-rich furan enhances π-π stacking with aromatic residues in enzyme active sites. Comparative studies with phenyl analogs show increased hydrogen-bonding capacity, improving binding affinity to targets like kinases. DFT calculations reveal reduced LUMO energy, facilitating electrophilic interactions .
Q. How do structural modifications at the pyrimidine ring impact kinase inhibition?
Methyl groups at the 2-position (vs. bulkier substituents) reduce steric hindrance, enhancing fit into hydrophobic kinase pockets. Substitutions at the 4-amine position (e.g., alkyl vs. aryl) alter solubility and bioavailability, as shown in structure-activity relationship (SAR) studies of CDK inhibitors .
Q. How can conflicting spectroscopic and computational data be reconciled?
Discrepancies between NMR (solution state) and X-ray (solid state) data are resolved by analyzing solvent effects on conformation. Molecular dynamics (MD) simulations predict dominant tautomers in solution, which are validated via variable-temperature NMR .
Q. Methodological Notes
- Crystallography : Use SHELXL for refinement, ensuring data-to-parameter ratios >10 for reliability .
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., Grignard reagents) .
- Biological Assays : Pair kinase inhibition studies with co-crystallization to map binding modes .
Properties
IUPAC Name |
6-(furan-2-yl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOTTGJFNZWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.